molecular formula C22H31N3O3 B4089217 1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one

1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one

Numéro de catalogue: B4089217
Poids moléculaire: 385.5 g/mol
Clé InChI: VYNINWRQVOTPDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one, commonly known as CP-122,721, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. This compound belongs to the class of benzodiazepines and has been shown to have significant anxiolytic and anticonvulsant effects in preclinical studies.

Mécanisme D'action

The exact mechanism of action of CP-122,721 is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This increased activity of the GABA-A receptor leads to a decrease in neuronal excitability, which is thought to underlie the anxiolytic and anticonvulsant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have significant anxiolytic and anticonvulsant effects in preclinical studies. Additionally, CP-122,721 has been shown to have neuroprotective effects in animal models of Alzheimer's disease. These effects are thought to be due to the increased activity of the GABA-A receptor, which leads to a decrease in neuronal excitability.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using CP-122,721 in lab experiments is its high purity and stability. Additionally, CP-122,721 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using CP-122,721 in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of CP-122,721. One direction is the development of more selective compounds that target specific subtypes of the GABA-A receptor. This may lead to compounds with improved efficacy and reduced side effects. Another direction is the investigation of the potential use of CP-122,721 in the treatment of other neurological disorders such as depression and schizophrenia. Finally, the development of novel delivery methods for CP-122,721 may improve its bioavailability and lead to more effective treatments for neurological disorders.

Applications De Recherche Scientifique

CP-122,721 has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, epilepsy, and Alzheimer's disease. Preclinical studies have shown that CP-122,721 has significant anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, CP-122,721 has been shown to have neuroprotective effects in animal models of Alzheimer's disease, making it a potential candidate for the treatment of this devastating disease.

Propriétés

IUPAC Name

1-[3-(1-cyclopentylpiperidin-4-yl)oxybenzoyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-21-10-14-25(15-11-23-21)22(27)17-4-3-7-20(16-17)28-19-8-12-24(13-9-19)18-5-1-2-6-18/h3-4,7,16,18-19H,1-2,5-6,8-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNINWRQVOTPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCC(=O)NCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
Reactant of Route 3
Reactant of Route 3
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
Reactant of Route 4
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
Reactant of Route 5
Reactant of Route 5
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one
Reactant of Route 6
Reactant of Route 6
1-{3-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepan-5-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.